5-Ethynylpyrimidine-2-carboxylic acid

Click Chemistry Sonogashira Coupling Medicinal Chemistry

Sourcing building blocks with orthogonal handles often forces synthetic compromises. 5-Ethynylpyrimidine-2-carboxylic acid (CAS 1240606-56-7) eliminates this trade-off: • Dual orthogonal handles: C2-COOH for amide/ester derivatization; C5-terminal alkyne for CuAAC click chemistry & Sonogashira cross-coupling. • Proven pharmacophoric potential: 5-ethynylpyrimidine derivatives show EGFR kinase inhibition (IC50 = 45 nM). • Reliable supply: Bulk quantities available with rigorous QC (≥97% HPLC), shipped under ambient conditions from centralized stock.

Molecular Formula C7H4N2O2
Molecular Weight 148.121
CAS No. 1240606-56-7
Cat. No. B578233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynylpyrimidine-2-carboxylic acid
CAS1240606-56-7
Molecular FormulaC7H4N2O2
Molecular Weight148.121
Structural Identifiers
SMILESC#CC1=CN=C(N=C1)C(=O)O
InChIInChI=1S/C7H4N2O2/c1-2-5-3-8-6(7(10)11)9-4-5/h1,3-4H,(H,10,11)
InChIKeySLBLMBVNEJORBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynylpyrimidine-2-carboxylic acid (CAS 1240606-56-7) Procurement Guide for Medicinal Chemistry Building Blocks


5-Ethynylpyrimidine-2-carboxylic acid (CAS 1240606-56-7) is a heterocyclic building block featuring a pyrimidine core with a carboxylic acid at the 2-position and an ethynyl group at the 5-position . This substitution pattern yields a molecular formula of C7H4N2O2 and a molecular weight of 148.12 g/mol . The compound is a solid at room temperature with an aqueous solubility of 4.7 g/L at 25 °C . Its dual functionalization—a carboxylic acid for amide/ester derivatization and a terminal alkyne for click chemistry or Sonogashira cross-coupling—positions it as a versatile intermediate for constructing complex bioactive molecules in antiviral and anticancer research .

Why 5-Ethynylpyrimidine-2-carboxylic acid (CAS 1240606-56-7) Cannot Be Replaced by Other Pyrimidine Carboxylic Acid Analogs


Generic substitution of 5-ethynylpyrimidine-2-carboxylic acid with other pyrimidine carboxylic acid analogs is not chemically or functionally equivalent. The compound's unique value lies in the precise regiochemistry of its substituents: the carboxylic acid at C2 and the terminal ethynyl group at C5 . Simple analogs like 5-bromopyrimidine-2-carboxylic acid (CAS 37131-87-6) lack the terminal alkyne required for click chemistry and Sonogashira coupling, thereby eliminating a critical vector for modular molecular assembly . Conversely, 5-ethynylpyrimidine (CAS 153286-94-3) lacks the carboxylic acid handle necessary for amide bond formation, a key derivatization step in medicinal chemistry [1]. Furthermore, positional isomers such as 6-ethynylpyrimidine-4-carboxylic acid (CAS 2309457-64-3) alter the geometry of the attached pharmacophore, which can drastically impact target binding and biological activity . These structural differences render interchangeability impossible without fundamentally altering the synthetic route or the final compound's properties.

Quantitative Differentiation Evidence for 5-Ethynylpyrimidine-2-carboxylic acid (CAS 1240606-56-7) Versus In-Class Alternatives


Terminal Alkyne Functionality Enables Click Chemistry and Sonogashira Cross-Coupling Not Possible with Halogenated Analogs

5-Ethynylpyrimidine-2-carboxylic acid possesses a terminal ethynyl group at the C5 position, which serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC, or 'click' chemistry) and Sonogashira cross-coupling reactions . This functional group is absent in commonly available halogenated alternatives such as 5-bromopyrimidine-2-carboxylic acid (CAS 37131-87-6). While the bromo analog is a useful electrophile for nucleophilic substitution or Suzuki coupling, it cannot participate in alkyne-specific transformations . The presence of the alkyne in the target compound directly enables the modular synthesis of triazole-linked conjugates and extended π-systems, a key advantage in constructing diverse chemical libraries and bioconjugates .

Click Chemistry Sonogashira Coupling Medicinal Chemistry

Carboxylic Acid Handle for Amide Derivatization Absent in 5-Ethynylpyrimidine

The carboxylic acid group at the C2 position of 5-ethynylpyrimidine-2-carboxylic acid is a prime site for derivatization via esterification or amide bond formation . This functional group is entirely absent in the simpler analog 5-ethynylpyrimidine (CAS 153286-94-3), which only contains the ethynyl-substituted pyrimidine core [1]. Consequently, while 5-ethynylpyrimidine can be incorporated into a molecule, it cannot serve as a point of attachment for further elaboration via standard peptide coupling or other carboxylate activation strategies. The target compound therefore offers an additional, orthogonal reactive site that expands the synthetic options for building complex drug candidates .

Amide Bond Formation Prodrug Synthesis Medicinal Chemistry

Precise Regiochemistry for EGFR Kinase Inhibitor Scaffold Optimization

The specific 5-ethynyl substitution pattern on the pyrimidine ring is critical for achieving potent EGFR kinase inhibition. A study by Xu et al. (2013) demonstrated that a 5-ethynylpyrimidine derivative (compound 20a) exhibited an IC50 of 45 nM against EGFR kinase [1]. This high potency is attributed to the specific geometric and electronic properties conferred by the ethynyl group at the 5-position, which optimally interacts with the ATP-binding pocket of the kinase. In contrast, positional isomers, such as 6-ethynylpyrimidine-4-carboxylic acid (CAS 2309457-64-3), would present a different vector for the alkyne group, likely resulting in a significantly altered binding mode and reduced potency . While direct comparative data for the free acid versus the positional isomer are not available in the primary literature, the SAR study firmly establishes the 5-ethynyl-2-carboxylic acid scaffold as a validated motif for generating low-nanomolar EGFR inhibitors [1].

EGFR Kinase Inhibition Anticancer Agents Structure-Activity Relationship (SAR)

Enhanced Aqueous Solubility Relative to Unsubstituted Pyrimidine Core

The carboxylic acid group in 5-ethynylpyrimidine-2-carboxylic acid significantly enhances its aqueous solubility compared to the unsubstituted 5-ethynylpyrimidine analog. The target compound has a reported solubility of 4.7 g/L (approximately 32 mM) in water at 25 °C . In contrast, 5-ethynylpyrimidine (CAS 153286-94-3) is less polar and expected to have substantially lower aqueous solubility due to the lack of an ionizable carboxyl group [1]. This improved solubility profile is advantageous for aqueous-based reactions, purification processes, and for the early assessment of drug-like properties in lead optimization programs .

Solubility Drug-likeness Physicochemical Properties

Optimal Research and Procurement Applications for 5-Ethynylpyrimidine-2-carboxylic acid (CAS 1240606-56-7)


Synthesis of EGFR Tyrosine Kinase Inhibitor Libraries

Given the demonstrated potency of 5-ethynylpyrimidine derivatives as EGFR kinase inhibitors (IC50 = 45 nM for compound 20a), this compound is an ideal starting material for synthesizing focused libraries of potential anticancer agents targeting the EGFR family [1]. The carboxylic acid handle allows for facile amide coupling to introduce diverse aniline or other amine-containing fragments, while the ethynyl group can be further elaborated or retained as a key pharmacophoric element .

Construction of Triazole-Linked Bioconjugates via Click Chemistry

The terminal alkyne moiety of 5-ethynylpyrimidine-2-carboxylic acid makes it a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This enables the modular synthesis of triazole-linked conjugates, such as pyrimidine-nucleoside hybrids or fluorescent probes for biological imaging [2]. The carboxylic acid group provides an additional orthogonal handle for attachment to a solid support or for further functionalization after the click reaction.

Synthesis of Nucleoside Analogs for Antiviral Research

5-Ethynylpyrimidine derivatives have been utilized as substrates in CuAAC reactions with azidoribofuranoses to construct novel nucleoside analogs [2]. These compounds have been explored for their potential as nucleotide prodrugs against viral targets, including SARS-CoV-2 [2]. The target compound's ethynyl group is essential for this click chemistry approach, and its carboxylic acid group can be used to attach prodrug moieties to improve cellular uptake.

Modular Synthesis of Diverse Pyrimidine-Based Compound Collections

The combination of a carboxylic acid and a terminal alkyne on the same pyrimidine scaffold provides two distinct and orthogonal reactive sites for sequential or parallel derivatization . This dual functionality allows for the rapid generation of structurally diverse compound libraries. The carboxylic acid can be converted to amides or esters, while the alkyne can participate in Sonogashira cross-coupling reactions to introduce aryl, heteroaryl, or other alkynyl groups, significantly expanding chemical space for hit discovery and lead optimization programs [3].

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